Adriamycin aglycone

Cardiotoxicity Anthracycline metabolism In vitro toxicology

Adriamycin aglycone (doxorubicinone) is the aglycone form of doxorubicin, lacking the daunosamine sugar moiety. This structural distinction fundamentally alters DNA-binding properties and chromatographic behavior, requiring authenticated reference standards for accurate quantification. With 2-fold lower mitochondrial toxicity (2 µM vs. 1 µM for parent drug), it is essential for isolating metabolite-specific contributions in cardiac injury studies. As the least prominent plasma metabolite, high-purity (>98%) material is critical for LC-MS/MS LLOQ establishment, robust method validation, and precise pharmacokinetic parameter estimation. Procure certified reference-grade adriamycin aglycone with documented purity and stability to support reproducible tissue-specific bioreduction studies and interspecies metabolic profiling.

Molecular Formula C21H18O9
Molecular Weight 414.4 g/mol
Cat. No. B1196915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdriamycin aglycone
Synonyms4'-deoxydoxorubicin 7-deoxyaglycone
4-DOX-DONE
adriamycin aglycone
adriamycinon
adriamycinone
doxorubicinone
Molecular FormulaC21H18O9
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O
InChIInChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3
InChIKeyIBZGBXXTIGCACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adriamycin Aglycone for Research Procurement: Doxorubicin Metabolite Standards and Reductive Cleavage Product Selection Guide


Adriamycin aglycone (also known as doxorubicinone, adriamycinone, CAS 24385-10-2) is the aglycone form of the anthracycline chemotherapeutic agent doxorubicin (adriamycin), lacking the daunosamine sugar moiety [1]. It occurs endogenously as a minor metabolite of doxorubicin via reductive or hydrolytic glycosidic cleavage [2], and is a key reference standard in studies of anthracycline metabolism, cardiotoxicity mechanisms, and bioreductive drug activation [3].

Why Doxorubicin and Its Metabolites Cannot Substitute for Adriamycin Aglycone in Analytical and Mechanistic Studies


Adriamycin aglycone is structurally distinct from the parent drug doxorubicin and other anthracycline metabolites (e.g., doxorubicinol, 7-deoxyaglycones) in lacking the essential daunosamine sugar moiety [1]. This absence fundamentally alters DNA-binding properties, with the sugar moiety identified as primary importance for DNA complex stabilization and biological activity [1]. In plasma pharmacokinetic analysis, adriamycin aglycone exhibits markedly different chromatographic behavior and concentration profiles compared to both the parent drug and other aglycone species [2], preventing reliable substitution in analytical workflows.

Quantitative Differentiation Evidence: Adriamycin Aglycone vs. Doxorubicin and Key Metabolites


Cardiac Cytotoxicity Reduction: Adriamycin Aglycone vs. Doxorubicin in Human Cardiac AC16 Cells

Adriamycin aglycone (doxorubicinone, DOXone) exhibits approximately 2-fold lower cardiotoxicity than the parent drug doxorubicin in human differentiated cardiac AC16 cells. DOXone caused mitochondrial dysfunction only at concentrations of 2 µM and above, whereas doxorubicin elicited comparable cytotoxicity at half the concentration (1 µM) under identical 48-hour exposure conditions [1]. Similarly, all metabolites evaluated (DOXol, DOXone, 7-DeoxyDOX) required 2 µM to induce mitochondrial dysfunction, while doxorubicin achieved the same effect at 1 µM [1].

Cardiotoxicity Anthracycline metabolism In vitro toxicology

Pharmacological Inactivity of 7-Deoxyadriamycin Aglycone vs. Active Parent Drug

The 7-deoxyadriamycin aglycone, a product of adriamycin reductive glycosidic cleavage, is pharmacologically inactive compared to the parent drug [1]. This contrasts with doxorubicinol, which retains both tumor cell growth inhibitory activity and cardiotoxicity [2]. In vivo studies in tumor-bearing mice demonstrated that conversion of adriamycin to its aglycone via radical dimer DHM3 rescued animals from acute adriamycin lethality, with median survival extending from 7 days to greater than 9 weeks post-treatment [1].

Drug metabolism Bioreduction Anthracycline resistance

Species-Specific Aglycone Formation: Rat vs. Rabbit Hepatocyte Metabolism

In isolated rat hepatocytes, deoxyadriamycin aglycone is the primary intracellular metabolite, with significant levels of deoxyadriamycinol aglycone also synthesized, while little adriamycinol is observed [1]. In contrast, rabbit hepatocytes produce significant levels of adriamycinol plus deoxyadriamycinol aglycone as the primary intracellular metabolite, with low levels of deoxyadriamycin aglycone [1]. This species divergence in aglycone formation has direct implications for preclinical model selection.

Hepatocyte metabolism Species differences Preclinical toxicology

Plasma Abundance Ranking: Adriamycin Aglycone as the Least Prominent Metabolite

In human plasma pharmacokinetic analysis, adriamycin aglycone was identified as the least prominent among six clearly separated adriamycin metabolites, whereas the parent drug was the most prominent species [1]. A less polar aglycone (likely deoxyadriamycin aglycone) was the most prominent metabolite [1]. In serum, adriamycin 7-deoxyaglycone accounted for only 1-5% of total adriamycin concentration in patients where detected, with an apparent half-life normally less than 30 minutes [2].

Clinical pharmacokinetics Metabolite profiling Bioanalytical method development

Tissue-Specific Aglycone Accumulation: Cardiac vs. Tumor Compartment

In a rat model comparing adriamycin with 4′-deoxydoxorubicin, cardiac tissue levels of 7-deoxyaglycones (bioreduction markers) differed substantially: adriamycin produced AUC0–48hr values of 24 μg/g × hr for adriamycin 7-deoxyaglycone and 35 μg/g × hr for adriamycinol 7-deoxyaglycone in heart tissue [1]. In contrast, 4′-deoxydoxorubicin produced only 3.8 μg/g × hr and 0.8 μg/g × hr for the corresponding deoxyaglycones [1]. Critically, 7-deoxyaglycones were absent from tumor tissue for both drugs, indicating tissue-selective bioreduction [1].

Tissue distribution Cardiotoxicity mechanism Pharmacokinetic modeling

Cross-Anthracycline Aglycone Conversion Efficiency: Adriamycin vs. Daunomycin

In comparative cardiovascular studies in hamsters and rhesus monkeys, both daunomycin and adriamycin underwent relatively rapid conversion to their respective aglycones, but a significantly higher percentage of adriamycin aglycone was concentrated in heart and lung tissues compared to daunomycin aglycone [1]. In contrast, N-acetyldaunomycin showed relatively little conversion to its aglycone [1]. This differential aglycone accumulation correlates with observed pharmacological and toxicological differences among anthracyclines [1].

Anthracycline comparative pharmacology Cardiovascular toxicology Metabolic activation

Validated Research and Industrial Applications for Adriamycin Aglycone


Cardiotoxicity Mechanism Studies Requiring Metabolite-Specific Controls

Adriamycin aglycone serves as an essential comparator in cardiotoxicity mechanism studies. In human cardiac AC16 cells, it requires 2 µM to induce mitochondrial dysfunction versus 1 µM for the parent drug doxorubicin, establishing a 2-fold toxicity difference [1]. This quantifiable distinction enables researchers to isolate metabolite-specific contributions to anthracycline-induced cardiac injury. Procurement of high-purity (>98%) adriamycin aglycone is critical for establishing dose-response curves and differentiating parent drug toxicity from metabolite-mediated effects [1].

LC-MS/MS Bioanalytical Method Development and Pharmacokinetic Studies

As the least prominent metabolite in human plasma among six detectable adriamycin species [1], adriamycin aglycone requires authenticated reference standards with validated purity to establish accurate lower limits of quantification (LLOQ) in LC-MS/MS assays. With adriamycin 7-deoxyaglycone accounting for only 1-5% of total drug concentration and exhibiting half-lives normally under 30 minutes [2], analytical sensitivity is paramount. Procurement of certified reference-grade adriamycin aglycone enables robust method validation and accurate pharmacokinetic parameter estimation in clinical and preclinical studies.

Tissue Distribution and Bioreduction Biomarker Studies

The tissue-selective nature of aglycone formation—with cardiac AUC0–48hr of 24 μg/g × hr for adriamycin 7-deoxyaglycone versus complete absence in tumor tissue [1]—positions adriamycin aglycone and its derivatives as critical biomarkers for compartment-specific bioreduction studies. Researchers investigating the free radical-mediated reductive cleavage pathway require authenticated aglycone reference materials to accurately quantify tissue-specific metabolic activation. Procurement of adriamycin aglycone with documented purity and stability enables reproducible quantification across heart, liver, kidney, and tumor compartments [1].

Cross-Species and Cross-Anthracycline Comparative Metabolism Studies

Species-dependent differences in aglycone formation—with rat hepatocytes primarily producing deoxyadriamycin aglycone while rabbit hepatocytes favor deoxyadriamycinol aglycone [1]—necessitate species-matched analytical reference standards. Additionally, adriamycin aglycone accumulates in heart and lung at significantly higher percentages than daunomycin aglycone in comparative anthracycline studies [2]. Procurement of high-purity adriamycin aglycone supports both interspecies metabolic profiling and cross-compound comparisons essential for preclinical toxicology assessment and novel anthracycline analog development.

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